molecular formula C8H12N4O4S B2868776 2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid CAS No. 2305256-08-8

2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid

Cat. No. B2868776
CAS RN: 2305256-08-8
M. Wt: 260.27
InChI Key: HWZGNKZPXPDYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPDTA and has a molecular formula of C10H10N4O4S. The purpose of

Scientific Research Applications

Aldose Reductase Inhibition

Compounds structurally related to 2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid, such as (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, have been identified as potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This class of compounds exhibits submicromolar inhibitory concentrations, outperforming the clinically used epalrestat in efficacy. Such inhibitors offer a promising avenue for the development of new therapeutic agents targeting diabetic complications without significant cytotoxic activity to liver cells (Kučerová-Chlupáčová et al., 2020).

Antimicrobial and Antifungal Activity

A series of esters derived from 2-(1,2,4-triazoles-3-iltio)acetic acids, which share a common structural motif with 2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid, have demonstrated a range of biological activities including analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial properties. These compounds have been synthesized and their acute toxicity evaluated, showing them to be mostly non-toxic, thereby highlighting their potential for further development as bioactive molecules with varied applications in medicine and agriculture (Salionov, 2015).

Novel Synthesis and Biological Activity

Research into the synthesis and evaluation of thiazolidin-2,4-dione derivatives, including those related to 2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid, has led to the identification of compounds with moderate antibacterial and antifungal activities. These studies contribute to the growing body of knowledge on the synthesis of novel compounds with potential applications in combating microbial resistance, providing a foundation for the development of new antimicrobial agents (Youssef et al., 2015).

Antioxidant Properties

The exploration of thiazolidine-2,4-dione derivatives has extended to their antioxidant properties, revealing compounds with significant radical scavenging abilities. This research opens up possibilities for the use of these compounds in preventing oxidative stress-related diseases, further emphasizing the therapeutic potential of 2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid derivatives in a broad spectrum of applications (Lelyukh et al., 2021).

properties

IUPAC Name

2-[5-(1-methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4S/c1-10-5-7(4-9-10)12-3-2-11(6-8(13)14)17(12,15)16/h4-5H,2-3,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZGNKZPXPDYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCN(S2(=O)=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid

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